

# **Evaluating the Diagnostic Accuracy of Iomeprol- Enhanced Imaging: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diagnostic performance of **lomeprol**, a non-ionic, monomeric iodinated contrast medium, with other commercially available contrast agents. The information presented is supported by data from multiple clinical studies to assist researchers, scientists, and drug development professionals in making informed decisions for their imaging protocols.

**lomeprol** is utilized in a variety of diagnostic procedures, including computed tomography (CT), angiography, and urography, to enhance the visualization of internal structures.[1] Its diagnostic efficacy and safety profile have been evaluated in numerous studies against other non-ionic contrast media.

#### **Comparative Diagnostic Accuracy**

The diagnostic efficacy of **lomeprol** has been shown to be equivalent to that of other non-ionic contrast agents such as iopamidol, iopromide, iohexol, and iotrolan.[2] Radiographs obtained with **lomeprol** are generally of good to excellent quality.[2]

#### **Performance in Coronary CT Angiography**

In the context of coronary CT angiography (CCTA), the concentration of iodine in the contrast medium is a critical factor for image quality. Studies have compared **Iomeprol** with other agents with varying iodine concentrations.



A multicenter trial comparing iobitridol (350 mgl/mL), iopromide (370 mgl/mL), and **iomeprol** (400 mgl/mL) found that the rate of fully evaluable CT scans for coronary stenosis assessment was high and not significantly different across the three agents: 92.1% for iobitridol, 95.4% for iopromide, and 94.6% for **iomeprol**.[1][3] While higher iodine concentrations led to increased vascular attenuation, the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) did not differ significantly between the groups. Another study directly comparing **iomeprol** 400 with iopromide 370 in multislice CT coronary angiography found that **iomeprol** 400 resulted in higher attenuation in the coronary arteries and great vessels.

A separate investigation found similar image quality and attenuation values between iopromide 370 and **iomeprol** 400 in CCTA when the same amount and injection rate were used, despite different iodine fluxes. However, after standardizing for iodine flux, iopromide 370 showed significantly higher attenuation.

Table 1: Comparison of Iomeprol and Other Contrast Agents in Coronary CT Angiography

| Contrast<br>Agent | lodine<br>Concentrati<br>on (mgl/mL) | Mean Attenuation (HU) in Coronary Arteries | Image<br>Quality<br>Score<br>(Median) | Rate of<br>Fully<br>Evaluable<br>Scans (%) | Reference |
|-------------------|--------------------------------------|--------------------------------------------|---------------------------------------|--------------------------------------------|-----------|
| Iomeprol 400      | 400                                  | 340 ± 53                                   | 1 (range 1-2)                         | 94.6                                       |           |
| Iopromide<br>370  | 370                                  | 313 ± 42                                   | 1 (range 1-2)                         | 95.4                                       | •         |
| lobitridol 350    | 350                                  | Not Reported                               | Not Reported                          | 92.1                                       | -         |

### Performance in Abdominal and Peripheral Imaging

In abdominal multidetector CT (MDCT), **lomeprol**-400 has been shown to produce significantly greater enhancement of the aorta in the arterial phase and the liver parenchyma in the portal venous phase compared to the iso-osmolar contrast agent iodixanol-320.

For the visualization of deep inferior epigastric perforators (DIEP) in preoperative CTA for breast reconstruction, **lomeprol**-400 demonstrated significantly higher arterial enhancement



compared to Ultravist-370 (iopromide) and Omnipaque-350 (iohexol).

A study on patients with hepatocellular carcinoma found that **Iomeprol** at a concentration of 400 mgl/mL led to a greater number of detected lesions in the arterial phase of biphasic spiral CT compared to **Iomeprol** at 300 mgl/mL, suggesting improved liver-to-lesion contrast.

Table 2: Comparison of **Iomeprol** and Other Contrast Agents in Abdominal and Peripheral Imaging

| Imaging<br>Application                   | lomeprol<br>Formulation          | Comparator<br>Agent(s)          | Key Findings                                                                                    | Reference |
|------------------------------------------|----------------------------------|---------------------------------|-------------------------------------------------------------------------------------------------|-----------|
| Abdominal<br>MDCT                        | Iomeprol-400                     | lodixanol-320                   | lomeprol-400<br>showed<br>significantly<br>greater arterial<br>and portal phase<br>enhancement. |           |
| Preoperative<br>CTA for DIEP<br>Flap     | Iomeprol-400                     | Ultravist-370,<br>Omnipaque-350 | lomeprol-400<br>provided superior<br>visualization of<br>small-diameter<br>vessels.             |           |
| Hepatocellular<br>Carcinoma<br>Detection | Iomeprol-400 vs.<br>Iomeprol-300 | -                               | lomeprol-400<br>detected more<br>lesions in the<br>arterial phase.                              |           |

## Safety and Tolerability

The safety profile of **lomeprol** is comparable to that of other non-ionic contrast media. Adverse events are generally transient and of mild to moderate intensity. In a study comparing **lomeprol**-400 and Iodixanol-320 for abdominal MDCT, the incidence of adverse events was 1.1% for **lomeprol**-400 and 4.3% for Iodixanol-320. Another study comparing **lomeprol**-300 with Iopromide-300 in intravenous urography reported a slightly lower incidence of side effects with **lomeprol**.



#### **Experimental Protocols**

The following sections detail the methodologies of key comparative studies.

## Coronary CT Angiography: lobitridol vs. lopromide vs. lomeprol

- Objective: To demonstrate the non-inferiority of iobitridol 350 compared to iopromide 370 and iomeprol 400 for coronary CTA.
- Study Design: A multicenter, randomized, double-blind trial.
- Patient Population: 452 patients undergoing coronary CTA.
- Contrast Administration: Patients were randomized to receive iobitridol 350, iopromide 370, or iomeprol 400.
- Image Analysis: Two readers assessed 18 coronary segments per patient for image quality, vascular attenuation, SNR, and CNR.



Click to download full resolution via product page

Experimental workflow for the comparative CCTA trial.



#### Abdominal MDCT: Iomeprol vs. Iodixanol

- Objective: To compare the contrast enhancement and safety of **iomeprol**-400 and iodixanol-320 in patients undergoing liver MDCT.
- Study Design: A multicenter, double-blind, randomized, parallel-group study.
- Patient Population: 183 patients undergoing MDCT received equi-iodine doses (40 gl) of either iomeprol-400 (n=91) or iodixanol-320 (n=92).
- Contrast Administration: Both agents were administered intravenously at a rate of 4 mL/s.
- Image Analysis: Two independent, blinded readers determined the contrast density (in Hounsfield Units) in the abdominal aorta, inferior vena cava, portal vein, and liver parenchyma during arterial and portal phases.





Click to download full resolution via product page

Experimental workflow for the comparative abdominal MDCT trial.

#### Conclusion

**lomeprol** demonstrates a diagnostic accuracy and safety profile comparable to other widely used non-ionic iodinated contrast media across a range of imaging applications. In specific scenarios, such as high-resolution CCTA and the visualization of small vessels, higher concentrations of **lomeprol** may offer advantages in terms of increased vascular enhancement. The choice of contrast agent should be guided by the specific clinical question, the imaging modality employed, and institutional protocols.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparative assessment of image quality for coronary CT angiography with iobitridol and two contrast agents with higher iodine concentrations: iopromide and iomeprol. A multicentre randomized double-blind trial | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Comparative assessment of image quality for coronary CT angiography with iobitridol and two contrast agents with higher iodine concentrations: iopromide and iomeprol. A multicentre randomized double-blind trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the Diagnostic Accuracy of Iomeprol-Enhanced Imaging: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026738#evaluating-the-diagnostic-accuracy-ofiomeprol-enhanced-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com